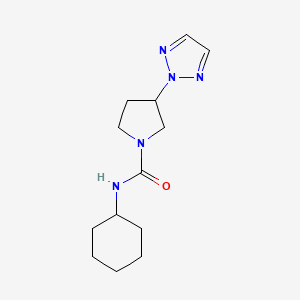

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide” is a compound that contains a triazole moiety. Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It’s found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . Triazole compounds are known for their significant biological and pharmacological properties .

Synthesis Analysis

The synthesis of triazole compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via these methods . The synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazole compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For example, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Physical And Chemical Properties Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is stable to hydrolysis, oxidizing and reducing conditions .Scientific Research Applications

Pharmaceutical Drug Synthesis

The imidazole ring, which is part of the triazole moiety in the compound, is a critical structure in many pharmaceutical drugs . This moiety is present in compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The compound could serve as a key intermediate in the synthesis of drugs that target these biological activities.

Carbonic Anhydrase-II Inhibition

Triazole derivatives, such as the one mentioned, have been studied for their potential as carbonic anhydrase-II inhibitors . This enzyme plays a significant role in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of this enzyme are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Material Science Applications

The triazole ring is known for its application in material sciences due to its stability and versatile binding properties. It can be used in the development of new materials with potential applications in electronics, coatings, and as corrosion inhibitors for metals .

Agrochemical Research

Compounds containing the triazole ring are also used in agrochemicals. They can act as growth regulators, fungicides, or herbicides, providing a wide range of applications in agriculture to improve crop yields and protect against pests .

Photographic and Dye Industries

The triazole moiety is a component in certain dyes and photographic materials. It can be involved in the synthesis of compounds that enhance the quality and stability of photographic prints and dyes .

Biomedical Research

In biomedical research, triazole derivatives are used as scaffolds for the development of diagnostic agents or therapeutic drugs. They can be modified to create compounds that bind selectively to proteins or nucleic acids, which is useful in the design of targeted therapies .

Chemical Synthesis and Catalysis

Due to the triazole’s ability to act as a ligand, it can be used in catalysis for various chemical reactions. This includes its role in ‘click chemistry’, a term for a wide range of reactions that are modular, wide in scope, and produce high yields .

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

N-cyclohexyl-3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxamide interacts with its target by direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in this compound contributes to its overall activity .

Future Directions

Triazole compounds have attracted significant interest in medicinal chemistry due to their various biological activities . Future research may focus on the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The development of new synthetic methodologies for the preparation of this important scaffold is of noteworthy interest .

properties

IUPAC Name |

N-cyclohexyl-3-(triazol-2-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O/c19-13(16-11-4-2-1-3-5-11)17-9-6-12(10-17)18-14-7-8-15-18/h7-8,11-12H,1-6,9-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHICELULQOXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2890394.png)

![2-chloro-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2890401.png)

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)

![N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2890404.png)

![5-Chloro-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B2890406.png)

![4-Phenyl-1-prop-2-enoyl-N-[(2,4,6-trimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2890409.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)